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Introduction

Precoccinelline is a fascinating tricyclic alkaloid produced by the seven-spot ladybird
(Coccinella septempunctata) as a chemical defense mechanism against predators.[1] Its
unique perhydro-9b-azaphenalene core structure and its activity as a non-competitive inhibitor
of nicotinic acetylcholine receptors have garnered significant interest in the scientific
community, particularly in the fields of chemical synthesis and drug discovery.[1] This technical
guide provides an in-depth overview of the chemical structure elucidation of Precoccinelline,
detailing the key spectroscopic and synthetic methodologies that have been instrumental in
confirming its molecular architecture.

Spectroscopic Data for Precoccinelline

The structural confirmation of Precoccinelline, whether isolated from its natural source or
synthesized in the laboratory, relies on a combination of modern spectroscopic techniques.
High-resolution mass spectrometry provides the elemental composition, while infrared
spectroscopy indicates the presence of specific functional groups. However, the cornerstone of
the structural elucidation lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which
maps out the carbon-hydrogen framework of the molecule.

Table 1: Spectroscopic Data for Precoccinelline
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Spectroscopic Technique Data

Chemical shifts (8) and multiplicities will be
1H NMR (CDClIs) populated based on data from forthcoming

detailed analysis of primary literature.

Chemical shifts () will be populated based on
13C NMR (CDCls) data from forthcoming detailed analysis of

primary literature.

Key absorption bands (cm~1) will be populated
Infrared (IR) based on data from forthcoming detailed

analysis of primary literature.

Molecular Formula: C13H23N Molar Mass:

193.334 g-mol~1[1] Key fragmentation patterns
Mass Spectrometry (MS) (m/z) will be populated based on data from

forthcoming detailed analysis of primary

literature.

Experimental Protocols

The definitive confirmation of Precoccinelline's structure has been achieved through several
total syntheses. These synthetic endeavors have not only provided access to the molecule for
biological studies but have also rigorously verified its stereochemistry. The experimental
protocols outlined below are representative of the key steps and analytical methods employed
in the synthesis and characterization of Precoccinelline.

General Synthetic and Analytical Procedures

All reactions involving air- or moisture-sensitive reagents are typically carried out under an inert
atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Solvents are generally dried and
distilled prior to use. Reaction progress is monitored by thin-layer chromatography (TLC) on
silica gel plates. Purification of products is achieved through column chromatography on silica
gel.

Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at
frequencies such as 300 or 400 MHz for *H NMR and 75 or 100 MHz for 13C NMR. Chemical
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shifts are reported in parts per million (ppm) relative to an internal standard, typically
tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCls at 6 7.26 for H and & 77.16
for 13C).[2][3]

Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
Samples are typically prepared as thin films on NaCl plates or as KBr pellets.

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray
ionization (ESI) on a mass spectrometer.[4][5]

Key Synthetic Strategies for Structural Elucidation

The total synthesis of Precoccinelline has been a significant challenge and has been
accomplished by several research groups, each employing unique strategies that have
collectively solidified our understanding of its structure.

The Ayer Synthesis (1976)

One of the earliest total syntheses of Precoccinelline was reported by Ayer and Furuichi. A
key feature of their approach was the construction of the tricyclic core through a series of
cyclization reactions. The final steps involved the introduction of the methyl group and the
establishment of the correct stereochemistry, with the structure of the synthetic product being
confirmed by comparison of its spectroscopic data with that of the natural product.

The Stevens Synthesis (1979)

A stereospecific total synthesis of Precoccinelline was later reported by Stevens and Lee.
Their strategy centered around a Robinson-Schopf type condensation, a powerful method for
the construction of tropane and related alkaloid skeletons. This approach provided excellent
stereochemical control, leading to the unambiguous synthesis of Precoccinelline.

The Hsung Synthesis (2006)

More recently, Hsung and Gerasyuto developed a stereodivergent approach to
Precoccinelline and its stereoisomers.[6][7][8] A key step in their synthesis is a highly
diastereoselective intramolecular aza-[3+3] annulation reaction.[6][7][8] This methodology
allowed for the flexible construction of the perhydro-9b-azaphenalene core and provided
access to a range of related alkaloids for biological evaluation. The supporting information for
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this publication contains detailed experimental procedures and *H NMR spectral data for the

synthesized compounds, including Precoccinelline.[6]

Visualizing the Elucidation Pathway

The logical flow of the chemical structure elucidation process, from initial isolation to final

confirmation through synthesis, can be visualized as follows:

Isolation from
Coccinella septempunctata

Ay
\
\
\
\
\
\

Initial Spectroscopic Analysis \
(MS, IR, NMR)

!

Structure Hypothesis

1
1
)
I
!

Total Synthesis |

N

Spectroscopic Comparison
(Synthetic vs. Natural)

!

Structure Confirmation

~—— -

Click to download full resolution via product page

Caption: Workflow for the chemical structure elucidation of Precoccinelline.
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The chemical structure of Precoccinelline has been unequivocally established through a
combination of spectroscopic analysis of the natural product and its confirmation via multiple,
elegant total syntheses. The in-depth understanding of its molecular architecture, facilitated by
the experimental protocols and synthetic strategies detailed in this guide, provides a solid
foundation for further research into its biological activity and potential applications in drug
development. The ongoing exploration of novel synthetic routes continues to refine our ability to
access this and related alkaloids, paving the way for new discoveries in the field of natural
product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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